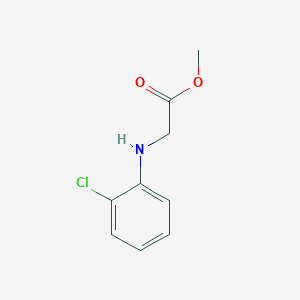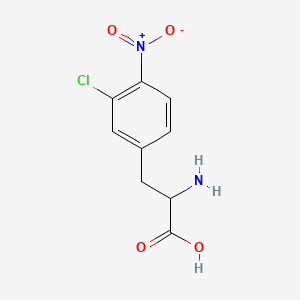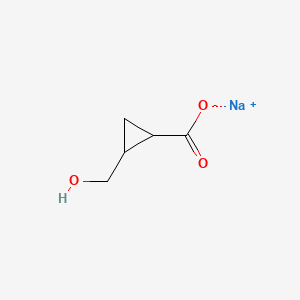
Sodium2-(hydroxymethyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C5H7NaO3 and a molecular weight of 138.1 g/mol . This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with sodium hydroxide. One common method is the reaction of 2-(hydroxymethyl)cyclopropane-1-carboxylic acid with sodium hydroxide to form the sodium salt . The reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, and substituted cyclopropane derivatives. These products are often used as intermediates in further chemical synthesis and research applications .
Scientific Research Applications
Sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s cyclopropane ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The hydroxymethyl group can undergo various chemical transformations, contributing to the compound’s reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate include:
- Sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate derivatives with different substituents on the cyclopropane ring.
- Other cyclopropane carboxylates with varying functional groups .
Uniqueness
Sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate is unique due to its specific combination of a cyclopropane ring and a hydroxymethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C5H7NaO3 |
|---|---|
Molecular Weight |
138.10 g/mol |
IUPAC Name |
sodium;2-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H8O3.Na/c6-2-3-1-4(3)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1 |
InChI Key |
OXUIJWRDBSXKKZ-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C1C(=O)[O-])CO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13553293.png)
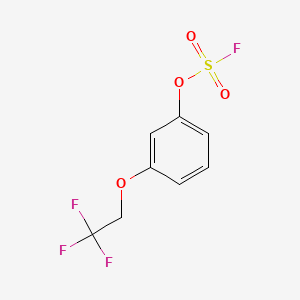
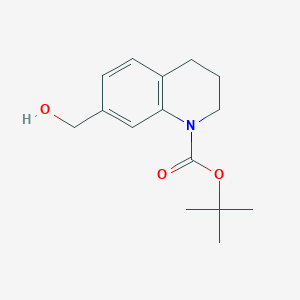
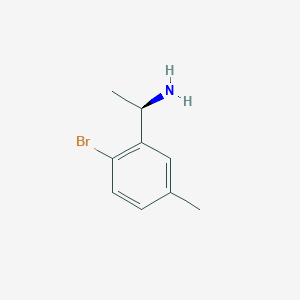
![2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13553322.png)
![1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13553334.png)
![1-{7-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B13553342.png)
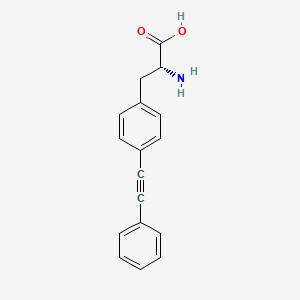
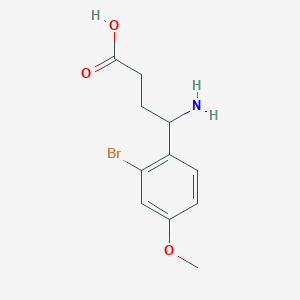
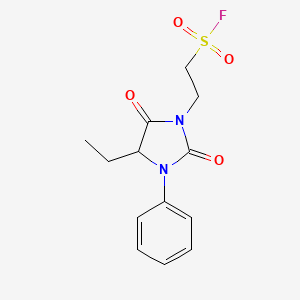
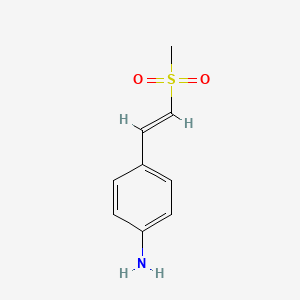
![2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid](/img/structure/B13553359.png)
